N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound featuring a hybrid structure combining an isoindole-1,3-dione moiety and a 4-oxo-4H-chromene (coumarin) scaffold. The molecule consists of:
- 2-Methyl-1,3-dioxo-isoindol-5-yl group: A substituted isoindole ring with electron-withdrawing ketone groups at positions 1 and 3 and a methyl substituent at position 2. This moiety is known to enhance metabolic stability and influence binding interactions in medicinal chemistry .
- 4-Oxo-4H-chromene-2-carboxamide: A coumarin derivative with a ketone at position 4 and a carboxamide group at position 2. The chromene core contributes to π-π stacking and hydrogen-bonding capabilities, often exploited in enzyme inhibition .
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c1-21-18(24)11-7-6-10(8-13(11)19(21)25)20-17(23)16-9-14(22)12-4-2-3-5-15(12)26-16/h2-9H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPGMIWCLMRNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with 4-oxo-4H-chromene-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
*Inferred based on structural analogs.
Key Observations:
Isoindole Modifications: The target compound’s 2-methyl-isoindolyl group contrasts with the benzyl substitution in ’s MMP inhibitors. ’s compound (C15H19N3O3) shares the 2-methyl-1,3-dioxo-isoindol-5-yl group but lacks the chromene system, instead featuring a simpler acetamide chain .
Chromene Variations: The target’s 4-oxo-4H-chromene differs from the 2-oxo-2H-chromene in ’s compound 12. ’s chromene derivative includes 7,8-dimethyl substitutions, which increase lipophilicity and may reduce aqueous solubility compared to the target compound .
Amide Linkage :
- The carboxamide group in the target compound is directly conjugated to the chromene ring, whereas analogs like 13b () use acetamide linkages. Carboxamides generally exhibit stronger hydrogen-bonding capacity, critical for enzyme inhibition .
Biological Activity
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with potential biological activities that have garnered attention in recent research. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of both isoindole and chromene moieties. Its molecular formula is , with a molecular weight of approximately 255.25 g/mol. The structure features functional groups that may contribute to its biological activity, including carbonyls and amides.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : The compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : It has been suggested that derivatives of this compound can inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Cytotoxicity : Preliminary studies indicate that the compound may induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on available research:
| Activity | Assay Type | Concentration Range | Effect Observed |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | 10 - 100 µg/mL | Significant reduction in DPPH radicals |
| Cytotoxicity | MTT Assay (MCF7 Cell Line) | 0.1 - 100 µg/mL | IC50 = 25 µg/mL |
| Enzyme Inhibition | COX and LOX Assays | 10 - 50 µg/mL | Inhibition percentage > 50% |
| Antibacterial | Agar Diffusion Method | 15 - 500 µg/mL | MIC against E. coli = 31 µg/mL |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of isoindole exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : Research indicated that derivatives could effectively inhibit COX enzymes involved in inflammatory pathways, suggesting their potential use in treating inflammatory diseases .
- Antimicrobial Effects : Compounds similar to the target compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
